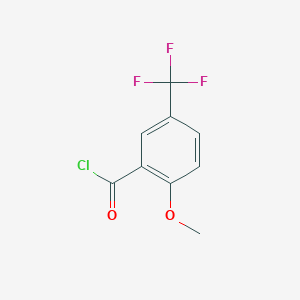

2-Methoxy-5-(trifluoromethyl)benzoyl chloride

Description

Properties

IUPAC Name |

2-methoxy-5-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c1-15-7-3-2-5(9(11,12)13)4-6(7)8(10)14/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNOLZJRZSOMLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 2-Methoxy-5-(trifluoromethyl)benzoyl Chloride (CAS: 64507-07-9): Properties, Synthesis, and Applications in Modern Chemistry

This guide provides an in-depth technical overview of 2-Methoxy-5-(trifluoromethyl)benzoyl chloride, a sophisticated chemical intermediate essential for professionals in drug discovery, medicinal chemistry, and advanced materials science. We will move beyond simple data recitation to explore the causal relationships behind its reactivity, the rationale for its application in complex synthesis, and the critical protocols for its safe and effective use.

Section 1: Core Molecular Profile and Physicochemical Properties

This compound is a substituted aromatic acyl chloride. Its structure is characterized by three key functional groups attached to a benzene ring: a highly reactive benzoyl chloride group, an electron-donating methoxy group, and a strongly electron-withdrawing trifluoromethyl group. This specific arrangement dictates its unique chemical behavior and establishes its role as a valuable building block in organic synthesis.[1] The interplay between these groups—the methoxy group influencing the aromatic ring's reactivity and the trifluoromethyl group imparting critical physicochemical properties—makes it a reagent of significant interest.

Table 1: Physicochemical and Handling Specifications

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 64507-07-9 | [1][2][3] |

| Molecular Formula | C₉H₆ClF₃O₂ | [2][3][4] |

| Molecular Weight | 238.59 g/mol | [3][4] |

| Physical Form | Liquid | [4] |

| Typical Purity | ≥95% | [4] |

| InChI Key | YRNOLZJRZSOMLM-UHFFFAOYSA-N | [4] |

| Storage Conditions | Room temperature, under inert atmosphere | [4] |

| Shipping Temperature | Normal / Ambient |[4] |

Section 2: The Trifluoromethyl Group: A Pillar of Modern Drug Design

The inclusion of a trifluoromethyl (-CF₃) group is a deliberate and strategic choice in the design of molecules for pharmaceutical applications. Its profound impact on a molecule's biological and physical properties cannot be overstated. Understanding these effects is crucial to appreciating the value of reagents like this compound.

The -CF₃ group is a powerful electron-withdrawing moiety that significantly alters the electronic profile of the aromatic ring.[5] It is also highly lipophilic, a characteristic measured by its Hansch π value of +0.88, which enhances a molecule's ability to permeate biological membranes.[5] Critically, the carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation. This often translates to an increased half-life for drug candidates, a desirable pharmacokinetic property.[5]

Caption: Influence of the -CF₃ group on drug properties.

Section 3: Synthesis, Reactivity, and Experimental Protocols

Laboratory-Scale Synthesis

The most direct and common method for preparing an acyl chloride is through the chlorination of the corresponding carboxylic acid. For this compound, the precursor is 2-Methoxy-5-(trifluoromethyl)benzoic acid. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are effective, often with a catalytic amount of N,N-dimethylformamide (DMF).[6][7] The use of DMF is a key procedural choice; it reacts with the chlorinating agent to form the Vilsmeier reagent, which is the active catalytic species in the reaction, accelerating the conversion and allowing for milder reaction conditions.

Protocol 1: Synthesis from 2-Methoxy-5-(trifluoromethyl)benzoic Acid

-

1. Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-Methoxy-5-(trifluoromethyl)benzoic acid (1.0 eq).

-

2. Solvent Addition: Add anhydrous dichloromethane (DCM) or 1,2-dichloroethane as the solvent (approx. 5-10 mL per gram of acid).[6]

-

3. Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) to the suspension.

-

4. Chlorinating Agent: Slowly add thionyl chloride (SOCl₂) (approx. 1.2-1.5 eq) to the flask via a dropping funnel at 0 °C. Caution: This reaction releases HCl and SO₂ gas; it must be performed in a well-ventilated fume hood.

-

5. Reaction: Allow the mixture to warm to room temperature, then heat to reflux (approx. 40-50 °C) for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

-

6. Workup: Cool the reaction mixture to room temperature. Carefully remove the excess solvent and unreacted thionyl chloride under reduced pressure (rotary evaporation). The resulting crude oil or solid is the desired benzoyl chloride.

-

7. Purification: For most applications, the crude product is of sufficient purity. If necessary, purification can be achieved by vacuum distillation.

Core Reactivity: Acylation

The primary utility of this compound is as a potent acylating agent.[8] The carbonyl carbon is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is fundamental to its role in constructing more complex molecules, particularly in forming stable amide and ester bonds, which are ubiquitous in pharmaceuticals.

Sources

- 1. 64507-07-9|this compound|BLD Pharm [bldpharm.com]

- 2. aobchem.com [aobchem.com]

- 3. 64507-07-9 | CAS DataBase [m.chemicalbook.com]

- 4. This compound | 64507-07-9 [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. asianpubs.org [asianpubs.org]

- 7. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride - Google Patents [patents.google.com]

- 8. Buy 2-Fluoro-5-(trifluoromethyl)benzoyl chloride | 207981-46-2 [smolecule.com]

physical properties of 2-Methoxy-5-(trifluoromethyl)benzoyl chloride

An In-depth Technical Guide: 2-Methoxy-5-(trifluoromethyl)benzoyl Chloride: A Core Reagent for Advanced Synthesis

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No: 64507-07-9). As a key architectural element in modern synthetic chemistry, this molecule's unique combination of a methoxy ether, an electron-withdrawing trifluoromethyl group, and a reactive acyl chloride moiety makes it an invaluable building block for researchers in drug discovery and materials science. This document delves into its structural characteristics, reactivity profile, and safe handling protocols, offering field-proven insights and methodologies for its effective application. The strategic placement of the trifluoromethyl group, in particular, is a widely used strategy to enhance the metabolic stability and binding affinity of pharmaceutical candidates.[1][2]

Chemical Identity and Structural Characteristics

This compound is a substituted aromatic acyl chloride. The interplay between the electron-donating methoxy group and the powerfully electron-withdrawing trifluoromethyl group creates a unique electronic environment that governs its reactivity and physical properties.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3][4] |

| CAS Number | 64507-07-9 | [3][4][5][6] |

| Molecular Formula | C₉H₆ClF₃O₂ | [4][5] |

| Molecular Weight | 238.59 g/mol | [3] |

| InChI Key | YRNOLZJRZSOMLM-UHFFFAOYSA-N | [3] |

| Canonical SMILES | COC1=C(C=C(C=C1)C(F)(F)F)C(=O)Cl | |

| Physical Form | Liquid | [3] |

Core Physical & Chemical Properties

The physical state and chemical stability of this reagent are critical considerations for its storage and use in synthesis.

| Property | Value / Observation | Expert Commentary |

| Appearance | Colorless to light yellow liquid. | The color can depend on purity; aged samples may develop a yellow hue due to slight decomposition. |

| Boiling Point | Data not available. | Based on analogues like 3-(trifluoromethyl)benzoyl chloride (184-186 °C at 750 mmHg), a high boiling point is expected.[7] Purification is typically achieved via vacuum distillation. |

| Density | Data not available. | Related fluorinated benzoyl chlorides exhibit densities in the range of 1.38-1.42 g/mL at 25 °C.[7] |

| Solubility | Reacts with protic solvents (water, alcohols). Soluble in common aprotic organic solvents (e.g., THF, DCM, Toluene). | The acyl chloride moiety is highly susceptible to nucleophilic attack by protic solvents, leading to hydrolysis or esterification. The trifluoromethyl group enhances solubility in polar aprotic media.[1][8] |

| Chemical Stability | Moisture-sensitive. Store under an inert atmosphere. | Hydrolysis by atmospheric moisture yields the corresponding carboxylic acid and hydrochloric acid. Proper inert atmosphere techniques (e.g., nitrogen or argon blanket) are essential for preserving material integrity. |

Spectroscopic Profile: A Predictive Analysis

While a comprehensive public spectral database for this specific isomer is limited, its characteristic features can be reliably predicted based on fundamental principles and comparison with closely related structures.

¹H NMR Spectroscopy

In a typical deuterated solvent like CDCl₃, the proton NMR spectrum is expected to show:

-

Methoxy Protons (-OCH₃): A sharp singlet at approximately 3.9-4.1 ppm, integrating to 3H.

-

Aromatic Protons (Ar-H): Three protons in the aromatic region (approx. 7.0-8.0 ppm) exhibiting a complex splitting pattern due to their positions relative to the diverse substituents. The proton ortho to the carbonyl group will likely be the most downfield-shifted.

¹³C NMR Spectroscopy

The carbon spectrum provides key structural confirmations:

-

Carbonyl Carbon (-C=O): A signal in the highly deshielded region of 165-170 ppm.

-

Trifluoromethyl Carbon (-CF₃): A quartet around 120-125 ppm due to strong one-bond coupling with the three fluorine atoms.

-

Aromatic Carbons: Six distinct signals, with chemical shifts influenced by the substituents. The carbon attached to the methoxy group will be shielded, while the carbon attached to the CF₃ group will be deshielded.

-

Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the highly polar functional groups:

-

C=O Stretch (Acyl Chloride): A very strong, sharp absorption band in the region of 1770-1800 cm⁻¹ . This is a hallmark feature and is shifted to a higher wavenumber compared to a typical ketone due to the electronegativity of the chlorine atom.

-

C-F Stretches: Strong, characteristic bands in the 1100-1350 cm⁻¹ region.

-

C-O Stretch (Aryl Ether): Absorptions around 1250 cm⁻¹ (asymmetric) and 1020 cm⁻¹ (symmetric).

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum would be expected to show:

-

Molecular Ion (M⁺): A peak at m/z 238, with a characteristic M+2 isotope peak (~1/3 the intensity) due to the presence of ³⁷Cl.

-

Key Fragments: A prominent fragment corresponding to the loss of the chlorine radical (M-35), resulting in the acylium ion at m/z 203. Subsequent loss of carbon monoxide (CO) would yield a fragment at m/z 175.

Reactivity and Synthetic Applications

This compound is a potent acylating agent. The electrophilicity of the carbonyl carbon is significantly enhanced by the strong electron-withdrawing inductive effect of the adjacent trifluoromethyl group on the aromatic ring, making it highly reactive toward nucleophiles.[8]

This reactivity makes it an ideal reagent for constructing amides, esters, and ketones, which are common linkages in pharmacologically active molecules.

General Acylation Reaction Scheme:

The reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.

Experimental Protocols & Safe Handling

Given its reactivity and hazardous nature, strict adherence to safety protocols is mandatory. The compound is classified as corrosive and causes severe skin burns and eye damage.[3][9] It is also a lachrymator.[1]

Standard Protocol for Safe Handling and Storage

-

Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[9]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-retardant lab coat, and chemical splash goggles with a full-face shield.[9][10]

-

Dispensing: Use syringes or cannulas for transferring the liquid reagent under an inert atmosphere (N₂ or Ar) to prevent exposure to air and moisture.

-

Storage: Store in the original container, tightly sealed, in a cool, dry, and well-ventilated area.[9][11] It should be stored away from incompatible materials such as water, alcohols, and strong bases.[1][10]

-

Spill & Emergency: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[9] Have appropriate spill cleanup materials (e.g., dry sand, absorbent pads) readily available.

General Workflow for Amide Synthesis

This workflow outlines a robust and self-validating procedure for a typical acylation reaction.

Caption: Workflow for a typical amide coupling reaction.

Detailed Methodology:

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve the primary or secondary amine (1.0 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).

-

Reaction Setup: Cool the flask to 0 °C in an ice-water bath.

-

Substrate Addition: Add a solution of this compound (1.05 eq.) in anhydrous DCM dropwise to the cooled amine solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Aqueous Work-up: Upon completion, cool the reaction mixture back to 0 °C and quench by slowly adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine to remove unreacted base and salts.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization to obtain the final, high-purity amide.

-

Characterization: Confirm the structure and purity of the final compound using NMR, MS, and IR spectroscopy.

Conclusion

This compound is a highly functionalized and reactive building block essential for modern organic synthesis. Its physical properties necessitate careful handling, but its predictable reactivity and the valuable electronic characteristics imparted by its substituents make it a powerful tool for creating complex molecules. This guide provides the foundational knowledge and practical protocols required for researchers to safely and effectively leverage this reagent in their synthetic endeavors, particularly within the fields of pharmaceutical and agrochemical development.

References

- Apollo Scientific. (n.d.). This compound Safety Data Sheet.

- AK Scientific, Inc. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoyl chloride Safety Data Sheet.

- Smolecule. (2023). 2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride.

-

PubChem. (n.d.). 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride. Retrieved from [Link]

- Thermo Fisher Scientific. (2010). 2-(Trifluoromethyl)benzoyl chloride Safety Data Sheet.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- Smolecule. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoyl chloride.

- Chem-Impex. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoyl chloride.

- SDS Manager Inc. (2017). 2-Methoxy-5-(trifluoromethyl)- benzenesulfonyl chloride SDS.

-

NIST. (n.d.). 2-(Trifluoromethyl)benzoyl chloride. In NIST Chemistry WebBook. Retrieved from [Link]

- AOBChem USA. (n.d.). This compound.

-

PubChem. (n.d.). 2-(Trifluoromethyl)benzoyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.

- BLD Pharm. (n.d.). 64507-07-9|this compound.

-

Chemspace. (n.d.). This compound. Retrieved from [Link]

- African Rock Art. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoyl chloride.

Sources

- 1. Buy 2-Fluoro-5-(trifluoromethyl)benzoyl chloride | 207981-46-2 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 64507-07-9 [sigmaaldrich.com]

- 4. This compound - C9H6ClF3O2 | CSSB00010185144 [chem-space.com]

- 5. aobchem.com [aobchem.com]

- 6. 64507-07-9|this compound|BLD Pharm [bldpharm.com]

- 7. 3-(トリフルオロメチル)ベンゾイルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Buy 2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride | 612541-12-5 [smolecule.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. aksci.com [aksci.com]

An In-Depth Technical Guide to the Synthesis of 2-Methoxy-5-(trifluoromethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of 2-Methoxy-5-(trifluoromethyl)benzoyl chloride, a key building block in the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group significantly influences the lipophilicity, metabolic stability, and binding affinity of parent molecules, making this reagent a valuable asset in medicinal chemistry. This document will delve into the chemical principles, a detailed experimental protocol, and critical safety considerations for the successful synthesis of this important intermediate.

Introduction: The Significance of the Trifluoromethyl Moiety

The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance the pharmacological profile of a molecule. The high electronegativity and metabolic stability of the -CF3 group can profoundly impact a compound's lipophilicity, bioavailability, and binding interactions with biological targets. This compound serves as a versatile precursor for incorporating this crucial functional group into a wide array of molecular scaffolds. Its applications span the synthesis of compounds targeting various therapeutic areas, highlighting its importance in the drug discovery pipeline.

Synthetic Strategy: From Carboxylic Acid to Acyl Chloride

The most direct and widely employed method for the preparation of this compound is the reaction of the corresponding carboxylic acid, 2-Methoxy-5-(trifluoromethyl)benzoic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient removal of byproducts.

The Underlying Mechanism

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The reaction is often catalyzed by N,N-dimethylformamide (DMF).

The key steps are as follows:

-

Activation of the Carboxylic Acid: The carboxylic acid oxygen attacks the sulfur atom of thionyl chloride.

-

Formation of a Chlorosulfite Intermediate: This is followed by the departure of a chloride ion.

-

Nucleophilic Attack by Chloride: The chloride ion then acts as a nucleophile, attacking the carbonyl carbon.

-

Product Formation: The intermediate collapses, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts and yielding the desired acyl chloride.

The catalytic role of DMF involves the formation of a Vilsmeier reagent intermediate, which is a more potent acylating agent and accelerates the reaction.

Reaction Pathway

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established procedures for the synthesis of similar benzoyl chlorides and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |

| 2-Methoxy-5-(trifluoromethyl)benzoic acid | 34559-87-0 | 220.15 | 50 |

| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 100 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | catalytic |

| Anhydrous Toluene | 108-88-3 | 92.14 | ~100 mL |

Procedure

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a scrubber (containing a sodium hydroxide solution to neutralize HCl and SO₂), add 2-Methoxy-5-(trifluoromethyl)benzoic acid (50 mmol).

-

Addition of Thionyl Chloride: Under a nitrogen atmosphere, add an excess of thionyl chloride (100 mmol) to the flask.

-

Catalyst Addition: Carefully add a catalytic amount of N,N-dimethylformamide (DMF, ~5 drops) to the stirring mixture. Vigorous evolution of gas (HCl and SO₂) will be observed.

-

Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. To ensure complete removal, add anhydrous toluene (~50 mL) and evaporate under reduced pressure. Repeat this step twice.

-

Purification: The crude this compound can be purified by fractional distillation under high vacuum to yield a colorless to pale yellow liquid.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification.

Safety and Handling

Thionyl chloride is a corrosive and toxic substance. All handling must be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat at all times.[1][2]

-

Inhalation: Thionyl chloride is toxic if inhaled and can cause severe respiratory irritation.[2]

-

Skin and Eye Contact: Causes severe skin burns and eye damage.[2] In case of contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[1][2]

-

Reactivity: Reacts violently with water, releasing toxic gases (HCl and SO₂).[1] Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

-

Storage: Store in a cool, dry, and well-ventilated area away from water and incompatible materials such as strong bases and alcohols.[1]

Characterization of this compound

The identity and purity of the synthesized product should be confirmed by spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the methoxy protons and aromatic protons corresponding to the substituted benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show distinct signals for the carbonyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), the methoxy carbon, and the aromatic carbons.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group is expected.

-

IR (Infrared) Spectroscopy: A strong absorption band characteristic of the C=O stretch of an acyl chloride is expected in the region of 1750-1800 cm⁻¹.

Conclusion

The synthesis of this compound is a straightforward yet critical procedure for medicinal and agricultural chemists. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can reliably produce this valuable synthetic intermediate. The robust nature of this synthesis allows for its scalability, ensuring a consistent supply for downstream applications in the development of novel and impactful chemical entities.

References

-

Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. [Link]

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. [Link]

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY: THIONYL CHLORIDE. [Link]

- Google Patents. (2013). CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.

-

Organic Syntheses. (n.d.). 7-methoxyphthalide. [Link]

-

NIST. (n.d.). Benzoyl chloride. In NIST Chemistry WebBook. [Link]

Sources

A Spectroscopic Guide to 2-Methoxy-5-(trifluoromethyl)benzoyl Chloride: Structure, Characterization, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-5-(trifluoromethyl)benzoyl chloride is a key building block in medicinal chemistry and materials science, valued for its unique electronic and steric properties conferred by the methoxy and trifluoromethyl substituents.[1] The introduction of a trifluoromethyl (-CF3) group is a pivotal strategy in modern medicinal chemistry, imparting enhanced metabolic stability, binding affinity, and lipophilicity to parent molecules.[2] This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, offering a detailed analysis of its predicted Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS) data. By explaining the causality behind expected spectral features and providing detailed experimental protocols, this document serves as a self-validating system for researchers working with this and related compounds.

Molecular Structure and Key Features

This compound possesses a substituted aromatic ring with three key functional groups that dictate its reactivity and spectroscopic characteristics: the electron-donating methoxy group (-OCH₃), the strongly electron-withdrawing trifluoromethyl group (-CF₃), and the reactive acyl chloride group (-COCl). The interplay of these groups creates a distinct electronic environment that is reflected in its spectroscopic fingerprint.

Caption: Molecular Structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule. The IR spectrum of this compound is predicted to be dominated by strong absorptions from the carbonyl group of the acyl chloride and vibrations associated with the substituted aromatic ring and the C-F bonds of the trifluoromethyl group.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Insights |

| ~1780 - 1750 | Strong | C=O stretch (acyl chloride) | The carbonyl stretch in benzoyl chlorides typically appears at a higher frequency than in benzoic acids due to the inductive effect of the chlorine atom. For comparison, the C=O stretch in benzoyl chloride is observed around 1774 cm⁻¹.[3] The spectrum of the related 2-Methoxy-5-(trifluoromethyl)benzoic acid shows a C=O stretch at a lower frequency, which is typical for carboxylic acids.[4] |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic ring) | These characteristic absorptions confirm the presence of the benzene ring. |

| ~1320 - 1100 | Strong, multiple bands | C-F stretch (trifluoromethyl group) | The C-F stretching vibrations of a CF₃ group are typically strong and appear as multiple bands in this region.[5] |

| ~1250 | Strong | Asymmetric C-O-C stretch (aryl ether) | The methoxy group attached to the aromatic ring gives rise to a strong C-O stretching band. |

| ~1030 | Medium | Symmetric C-O-C stretch (aryl ether) | Another characteristic stretching vibration of the aryl ether linkage. |

| ~850 - 800 | Strong | C-H out-of-plane bend (aromatic) | The substitution pattern on the benzene ring influences the position of these bands. |

| ~750 - 650 | Strong | C-Cl stretch | The carbon-chlorine stretching vibration is expected in this region. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of liquid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium). For solid samples, sufficient pressure is applied to ensure good contact with the crystal.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is collected prior to sample analysis and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is analyzed for the characteristic absorption bands as detailed in the table above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals for the aromatic protons and the methoxy protons. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electronic effects of the substituents.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~8.0 | d | 1H | H-6 | This proton is ortho to the electron-withdrawing acyl chloride group and will be shifted downfield. It will appear as a doublet due to coupling with H-4. |

| ~7.7 | dd | 1H | H-4 | This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets. It is deshielded by the adjacent trifluoromethyl group. |

| ~7.1 | d | 1H | H-3 | This proton is ortho to the electron-donating methoxy group and will be the most upfield of the aromatic protons. It will appear as a doublet due to coupling with H-4. |

| ~4.0 | s | 3H | -OCH₃ | The methoxy protons will appear as a sharp singlet. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The trifluoromethyl group will cause splitting of the carbon signals it is attached to and adjacent carbons due to C-F coupling.

Predicted ¹³C NMR Spectral Data (in CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~168 | C=O | The carbonyl carbon of the acyl chloride is expected in this region. For comparison, the carbonyl carbon in benzoyl chloride appears at approximately 168 ppm.[6] |

| ~160 | C-2 (C-OCH₃) | The carbon attached to the methoxy group is shielded and appears downfield. |

| ~135 | C-6 | Aromatic carbon adjacent to the acyl chloride. |

| ~132 | C-4 | Aromatic carbon deshielded by the trifluoromethyl group. |

| ~128 (q, J ≈ 33 Hz) | C-5 (C-CF₃) | The carbon directly attached to the trifluoromethyl group will appear as a quartet with a large coupling constant.[2] |

| ~124 (q, J ≈ 272 Hz) | -CF₃ | The carbon of the trifluoromethyl group itself will also be a quartet with a very large coupling constant.[7] |

| ~122 | C-1 (C-COCl) | The ipso-carbon attached to the acyl chloride group. |

| ~112 | C-3 | Aromatic carbon shielded by the methoxy group. |

| ~56 | -OCH₃ | The carbon of the methoxy group. |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the direct detection of fluorine-containing groups.[8]

Predicted ¹⁹F NMR Spectral Data (in CDCl₃, 376 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale and Comparative Insights |

| ~ -63 | s | -CF₃ | The trifluoromethyl group on an aromatic ring typically appears as a singlet in this region, referenced to CFCl₃.[7] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Typically acquired with 16-32 scans.

-

¹³C NMR: Requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquired with high sensitivity due to the 100% natural abundance of ¹⁹F.

-

-

Data Processing: The spectra are referenced to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F). The chemical shifts, multiplicities, coupling constants, and integrations are then analyzed.

Caption: A simplified workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. For a reactive compound like an acyl chloride, Gas Chromatography-Mass Spectrometry (GC-MS) is often employed, sometimes with a derivatization step to improve stability and chromatographic performance.[9]

Predicted Mass Spectral Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment | Fragmentation Pathway |

| 238/240 | Moderate | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |

| 203 | High | [M - Cl]⁺ | Loss of a chlorine radical from the molecular ion. |

| 175 | High | [M - Cl - CO]⁺ | Subsequent loss of carbon monoxide from the [M - Cl]⁺ ion. This is a common fragmentation pathway for acyl compounds.[10] |

| 145 | Moderate | [CF₃C₆H₃OCH₃]⁺ | Fragmentation of the aromatic ring. |

Experimental Protocol: GC-MS with Derivatization

Due to the reactivity of the acyl chloride, derivatization to a more stable ester is recommended for robust GC-MS analysis.[11]

-

Derivatization:

-

Dissolve a small amount of this compound in an anhydrous, inert solvent (e.g., dichloromethane).

-

Add a suitable alcohol (e.g., anhydrous methanol or ethanol) and a non-nucleophilic base (e.g., pyridine) to catalyze the esterification.

-

Allow the reaction to proceed to completion.

-

-

GC-MS Analysis:

-

Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Separation: Use a non-polar capillary column (e.g., DB-5ms) to separate the components of the sample.

-

Ionization: Employ electron ionization (EI) at 70 eV.

-

Detection: Scan a mass range of m/z 40-400 to detect the molecular ion and fragment ions of the ester derivative.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion of the derivative and its characteristic fragmentation pattern, which can be correlated back to the original acyl chloride structure.

Conclusion

The spectroscopic characterization of this compound provides a detailed picture of its molecular structure. The combination of IR, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS offers a powerful and self-validating toolkit for researchers to confirm the identity and purity of this important synthetic intermediate. The predicted data and experimental protocols outlined in this guide provide a solid foundation for the effective utilization of this compound in research and development.

References

- Spectroscopic Fingerprints of Trifluoromethylated Molecules: A Compar

-

2-Methoxy-5-(trifluoromethyl)benzoic acid - Optional[ATR-IR] - Spectrum - SpectraBase. (URL: [Link])

-

2-methoxy-5-(trifluoromethyl)benzoic acid (C9H7F3O3) - PubChemLite. (URL: [Link])

-

Visible-Light-Mediated Photocatalytic Cross- Coupling of Acetenyl Ketones with Benzyl Trifluoroborate - The Royal Society of Chemistry. (URL: [Link])

-

2-(Trifluoromethyl)benzoyl chloride - the NIST WebBook. (URL: [Link])

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC - NIH. (URL: [Link])

-

Fluorine NMR. (URL: [Link])

-

19F-centred NMR analysis of mono-fluorinated compounds - RSC Publishing. (URL: [Link])

-

19 F-centred NMR analysis of mono-fluorinated compounds - Semantic Scholar. (URL: [Link])

-

Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS - OSTI.GOV. (URL: [Link])

-

Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][2][12]benzodiazepin-1( 2H)-ones - PubMed. (URL: [Link])

-

Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY00263A. (URL: [Link])

-

Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test - OSTI.GOV. (URL: [Link])

-

Benzoyl chloride - the NIST WebBook. (URL: [Link])

-

O-benzoylation reaction of benzoyl chloride 2 with fluorescein 1 - ResearchGate. (URL: [Link])

-

Infrared spectrum of benzoyl chloride adsorbed on KA zeolite. - ResearchGate. (URL: [Link])

-

for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3 - Beilstein Journals. (URL: [Link])

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

-

2-(Trifluoromethyl)benzoyl chloride - Optional[1H NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

- US6844468B2 - Process for preparing substituted benzoyl chlorides - Google P

-

Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples - PubMed. (URL: [Link])

-

Scheme 1 Benzoyl chloride and its fluorinated analogues. - ResearchGate. (URL: [Link])

-

October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" - Fluorine notes. (URL: [Link])

Sources

- 1. 2-Methoxy-5-(trifluoromethyl)benzoic acid | 4864-01-1 [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. Benzoyl chloride [webbook.nist.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. 2-(Trifluoromethyl)benzoyl chloride(312-94-7) IR Spectrum [chemicalbook.com]

- 6. Benzoyl chloride(98-88-4) 13C NMR spectrum [chemicalbook.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. biophysics.org [biophysics.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY00263A [pubs.rsc.org]

- 12. scbt.com [scbt.com]

An In-Depth Technical Guide to 2-Methoxy-5-(trifluoromethyl)benzoyl chloride: Synthesis, Reactivity, and Applications

Introduction: Unveiling a Versatile Chemical Intermediate

2-Methoxy-5-(trifluoromethyl)benzoyl chloride is a specialized acyl chloride that has garnered significant attention in organic synthesis. Its unique trifluoromethylated and methoxy-substituted benzene ring structure makes it a valuable reagent for introducing these specific moieties into a wide range of molecules. This strategic incorporation can profoundly influence the biological activity, physicochemical properties, and overall stability of the target compounds.

The presence of the electron-withdrawing trifluoromethyl group (-CF3) and the electron-donating methoxy group (-OCH3) on the benzoyl chloride scaffold creates a unique electronic environment. This distinct characteristic governs its reactivity and makes it a sought-after intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The trifluoromethyl group, in particular, is a crucial addition in drug design, often enhancing properties like metabolic stability and binding affinity.[2][3][4]

This guide will delve into the core chemical and physical properties, synthesis, reactivity, and key applications of this compound, providing a robust technical resource for professionals in the field.

Chemical Structure and Core Properties

The fundamental structure of this compound consists of a benzene ring substituted with a methoxy group at the 2-position, a trifluoromethyl group at the 5-position, and a benzoyl chloride functional group at the 1-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 64507-07-9 | [5] |

| Molecular Formula | C9H6ClF3O2 | [5] |

| Molecular Weight | 238.59 g/mol | |

| Appearance | Liquid | |

| Purity | ≥ 95% | |

| MDL Number | MFCD07772786 | [5] |

| InChI Key | YRNOLZJRZSOMLM-UHFFFAOYSA-N |

Synthesis and Manufacturing

The synthesis of this compound typically involves the chlorination of the corresponding carboxylic acid, 2-methoxy-5-(trifluoromethyl)benzoic acid. This transformation is a standard procedure in organic chemistry, often employing common chlorinating agents.

General Synthetic Approach

A prevalent method for synthesizing acyl chlorides from carboxylic acids is the use of thionyl chloride (SOCl2). This reaction is efficient and the byproducts, sulfur dioxide (SO2) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. aobchem.com [aobchem.com]

An In-depth Technical Guide to the Reactivity and Application of 2-Methoxy-5-(trifluoromethyl)benzoyl Chloride

This guide offers a comprehensive examination of 2-Methoxy-5-(trifluoromethyl)benzoyl chloride, a highly functionalized reagent pivotal in advanced organic synthesis. We will dissect the molecule's unique structural attributes to understand its reactivity profile, explore its application in key synthetic transformations, and provide validated protocols for its use. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile building block.

Molecular Architecture and Inherent Reactivity

This compound (CAS No: 64507-07-9) is an aromatic acyl chloride distinguished by two key substituents on the benzene ring: an ortho-methoxy (-OCH₃) group and a para-trifluoromethyl (-CF₃) group relative to the acyl chloride moiety.[1] This specific arrangement creates a nuanced reactivity profile governed by a delicate interplay of electronic and steric effects.

The primary locus of reaction is the highly electrophilic carbonyl carbon of the benzoyl chloride group. The attached chlorine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles in classic nucleophilic acyl substitution reactions.[2] The reactivity of this core functional group is significantly modulated by the ring substituents.

-

The Trifluoromethyl Group (-CF₃): Positioned para to the acyl chloride, this group exerts a powerful electron-withdrawing inductive effect (-I). This effect significantly increases the electrophilicity of the carbonyl carbon, rendering the molecule more susceptible to nucleophilic attack compared to unsubstituted benzoyl chloride.[3] In the context of medicinal chemistry, the -CF₃ group is a bioisostere for chlorine and is frequently incorporated to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[4][5]

-

The Methoxy Group (-OCH₃): Located at the ortho position, the methoxy group introduces more complex influences. It has a dual nature, exerting an electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity and a potent electron-donating resonance effect (+R).[6] However, its proximity to the reaction center imposes significant steric hindrance, which can control the trajectory of incoming nucleophiles and often slows the reaction rate compared to sterically unencumbered acyl chlorides. This steric shield is a critical factor in planning synthetic strategies.[6]

Physicochemical Properties Summary

| Property | Value | Reference |

| CAS Number | 64507-07-9 | [7][8] |

| Molecular Formula | C₉H₆ClF₃O₂ | [1] |

| Molecular Weight | 240.59 g/mol | |

| Appearance | Solid | |

| Primary Hazard | Corrosive Solid, Acidic, Organic | [7] |

Core Synthetic Transformations and Mechanistic Insights

The synthetic utility of this compound is primarily centered on nucleophilic acyl substitution reactions. These reactions proceed via a common mechanistic pathway involving the formation of a transient tetrahedral intermediate.

Caption: General mechanism of nucleophilic acyl substitution.

Synthesis of Amides

The reaction with primary or secondary amines provides a direct route to substituted amides. These reactions are typically rapid and high-yielding. The Schotten-Baumann reaction conditions, which utilize an aqueous base to neutralize the hydrogen chloride byproduct, are often effective.[6]

Experimental Protocol: Synthesis of N-benzyl-2-methoxy-5-(trifluoromethyl)benzamide

-

Setup: In a round-bottom flask, dissolve benzylamine (1.0 eq.) in dichloromethane (DCM). Add an aqueous solution of sodium hydroxide (10%, 2.0 eq.). Cool the biphasic mixture to 0°C in an ice bath with vigorous stirring.

-

Reagent Addition: Dissolve this compound (1.05 eq.) in a minimal amount of DCM. Add this solution dropwise to the stirring amine mixture over 20 minutes, ensuring the temperature remains below 5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, separate the organic layer. Wash the organic phase sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[6]

Synthesis of Esters

Esterification is readily achieved by reacting the acyl chloride with an alcohol or phenol. A non-nucleophilic base, such as pyridine or triethylamine, is typically required to act as a scavenger for the generated HCl, preventing side reactions.[6]

Experimental Protocol: Synthesis of Phenyl 2-methoxy-5-(trifluoromethyl)benzoate

-

Setup: In a flame-dried, two-neck round-bottom flask under an inert nitrogen atmosphere, dissolve phenol (1.0 eq.) in anhydrous DCM. Cool the solution to 0°C using an ice bath.

-

Base Addition: Add anhydrous pyridine (1.5 eq.) to the stirred solution.

-

Reagent Addition: In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DCM. Add this solution dropwise to the stirred phenol solution at 0°C over 20 minutes.

-

Reaction: Allow the reaction to stir at 0°C and monitor its progress by TLC. Upon completion, let the mixture warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: Quench the reaction by adding cold, dilute aqueous HCl to neutralize the excess pyridine. Extract the aqueous layer with DCM.

-

Isolation: Combine the organic layers and wash with saturated sodium bicarbonate solution and brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. Purify the crude product by column chromatography on silica gel.[6]

Friedel-Crafts Acylation

This reagent can serve as an acylating agent in Friedel-Crafts reactions to form aryl ketones. A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is necessary to generate the highly electrophilic acylium ion.[2] The choice of substrate is critical, as the reaction works best with electron-rich aromatic compounds.

Synthesis of the Reagent

The most common and industrially viable method for preparing this compound is through the direct chlorination of its corresponding carboxylic acid precursor, 2-methoxy-5-(trifluoromethyl)benzoic acid. Thionyl chloride (SOCl₂) is a frequently used chlorinating agent, often with a catalytic amount of N,N-dimethylformamide (DMF).[9][10]

Caption: Synthesis of the title compound from its carboxylic acid.

Applications in Drug Discovery and Materials Science

The unique substitution pattern of this compound makes it a valuable intermediate in several high-value applications.

-

Pharmaceutical Development: This reagent is an important building block for synthesizing complex pharmaceutical intermediates. The trifluoromethyl group is a well-established pharmacophore that can enhance a drug candidate's metabolic stability and membrane permeability.[4] The methoxy group provides an additional vector for structural modification or can be involved in crucial hydrogen bonding interactions with target proteins.

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound is used in the synthesis of advanced herbicides and pesticides, where the fluorinated moiety contributes to the potency and environmental persistence of the active ingredient.

-

Specialty Materials: It can be used to produce fluorinated polymers and other materials that require high thermal stability and chemical resistance for specialized applications in electronics and coatings.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling to ensure personnel safety.[7]

-

Hazards: The compound is corrosive and causes severe skin burns and eye damage.[7] It is harmful if swallowed or inhaled.[11] Upon contact with water or moisture, it hydrolyzes to release toxic and corrosive hydrogen chloride gas.[12]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood.[11] Wear appropriate PPE, including chemical safety goggles, a face shield, nitrile gloves, and a lab coat.[7][13]

-

Handling: Avoid all personal contact, including inhalation.[7] Never add water to the material; if dilution is necessary, always add the material slowly to water.[7] Keep away from incompatible materials such as strong bases, alcohols, and moisture.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon). Protect the container from physical damage and moisture.[7]

Conclusion

This compound is a potent and versatile acylating agent whose reactivity is finely tuned by the electronic and steric effects of its ortho-methoxy and para-trifluoromethyl substituents. The strong electron-withdrawing nature of the -CF₃ group activates the acyl chloride for nucleophilic attack, while the ortho-methoxy group introduces steric control. This combination of features makes it an invaluable tool for the synthesis of complex amides, esters, and ketones, with significant applications in the development of new pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its reactivity profile and strict adherence to safety protocols are essential for its effective and safe utilization in research and development.

References

-

Apollo Scientific. This compound Safety Data Sheet.

-

Smolecule. Buy 2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride | 612541-12-5. (2023-08-16).

-

AK Scientific, Inc. 2,4,5-Trifluoro-3-methoxybenzoyl chloride Safety Data Sheet.

-

Thermo Fisher Scientific. 2-(Trifluoromethyl)benzoyl chloride Safety Data Sheet. (2010-04-19).

-

Google Patents. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.

-

Sigma-Aldrich. Safety Data Sheet according to Regulation (EC) No. 1907/2006. (2025-07-10).

-

SDS Manager Inc. 2-Methoxy-5-(trifluoromethyl)- benzenesulfonyl chloride SDS. (2017-02-15).

-

Smolecule. Buy 2-Fluoro-5-(trifluoromethyl)benzoyl chloride | 207981-46-2.

-

Google Patents. CN103450013B - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.

-

Google Patents. CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.

-

ResearchGate. Preferred conformations of benzoyl chloride (planar) and....

-

Google Patents. United States Patent (19) - Schubart et al. (1980-11-24).

-

AOBChem USA. This compound.

-

African Rock Art. 2-Fluoro-5-(trifluoromethyl)benzoyl chloride.

-

Google Patents. A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.

-

Google Patents. US4500471A - Preparation of trifluoromethyl-benzoyl halides.

-

Chemistry Stack Exchange. Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. (2019-08-04).

-

Benchchem. A Comparative Guide to the Acylation Reactivity of 2-Methoxybenzoyl Chloride and Benzoyl Chloride.

-

Sigma-Aldrich. 2-Methyl-5-(trifluoromethyl)benzoyl chloride.

-

NIST WebBook. 2-(Trifluoromethyl)benzoyl chloride.

-

ChemicalBook. 2-(Trifluoromethyl)benzoyl chloride(312-94-7) IR1.

-

BLD Pharm. 64507-07-9|this compound.

-

PubChem. 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride.

-

Sigma-Aldrich. This compound | 64507-07-9.

-

Shree Sulphurics. 2-Methoxy Benzoyl Chloride | 21615-34-9.

-

ACS Publications. Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding | Organic Letters.

-

PubMed Central (PMC). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025-07-18).

-

Benchchem. A Technical Guide to the Core Chemical Reactions of Benzoyl Chloride.

-

YouTube. 18.05 Two Mechanisms of Nucleophilic Substitution. (2018-01-28).

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025-07-18).

-

NIH Public Access (PMC). Concerted Nucleophilic Aromatic Substitutions.

-

Sigma-Aldrich. 2-Methyl-5-(trifluoromethyl)benzoyl chloride Safety Information.

-

Allen Institute. Benzyl chloride undergoes nucleophilic substitution much more easily than chlorobenzene. Explain..

Sources

- 1. aobchem.com [aobchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buy 2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride | 612541-12-5 [smolecule.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. 64507-07-9|this compound|BLD Pharm [bldpharm.com]

- 9. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride - Google Patents [patents.google.com]

- 10. US4500471A - Preparation of trifluoromethyl-benzoyl halides - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

- 12. Buy 2-Fluoro-5-(trifluoromethyl)benzoyl chloride | 207981-46-2 [smolecule.com]

- 13. aksci.com [aksci.com]

An In-depth Technical Guide to 2-Methoxy-5-(trifluoromethyl)benzoyl chloride: Commercial Availability, Synthesis, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethyl group (-CF3), in particular, is prized for its ability to modulate a molecule's physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. 2-Methoxy-5-(trifluoromethyl)benzoyl chloride stands as a key exemplar of a fluorinated building block, offering a highly reactive acyl chloride functional group for the construction of complex molecular architectures. Its unique substitution pattern—a methoxy group ortho to the acyl chloride and a trifluoromethyl group para to the methoxy group—provides a specific electronic and steric profile that can be leveraged in the synthesis of novel therapeutic agents and other high-value chemical entities. This guide provides a comprehensive overview of its commercial availability, synthesis, and applications, with a focus on its utility for professionals in drug discovery and development.

Chemical Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value |

| CAS Number | 64507-07-9[1] |

| Molecular Formula | C₉H₆ClF₃O₂ |

| Molecular Weight | 238.59 g/mol |

| Appearance | Typically a liquid |

| Purity | Commonly available at ≥95% |

Commercial Availability

This compound is readily available from a range of chemical suppliers catering to the research and development sector. The typical purity offered is suitable for most synthetic applications, though researchers should always verify the certificate of analysis for specific batches.

| Supplier | Purity | Available Quantities |

| AOBChem | ≥95% | 1g, 5g, 10g, 25g[1] |

| Sigma-Aldrich | Not specified | Inquire for availability |

| BLD Pharm | Not specified | Inquire for availability |

Pricing can vary significantly between suppliers and is dependent on the quantity ordered. For larger, bulk quantities, it is advisable to contact suppliers directly for a custom quote.

Synthesis of this compound: A Representative Protocol

The most common and direct laboratory-scale synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 2-Methoxy-5-(trifluoromethyl)benzoic acid. This precursor is also commercially available. The conversion is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.[2]

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol is a representative procedure based on well-established methods for the synthesis of benzoyl chlorides from benzoic acids.[3]

Materials:

-

2-Methoxy-5-(trifluoromethyl)benzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene

-

Round-bottom flask

-

Reflux condenser with a gas outlet to a scrubber (containing aqueous NaOH)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Preparation: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Methoxy-5-(trifluoromethyl)benzoic acid (1.0 eq). The apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: Add anhydrous toluene to the flask, followed by the slow addition of thionyl chloride (2.0-3.0 eq). Add a catalytic amount of anhydrous DMF (1-2 drops) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. To ensure complete removal of residual thionyl chloride, co-evaporation with anhydrous toluene (2-3 times) is recommended.[3]

-

Purification: The crude this compound can be purified by vacuum distillation to yield the final product.

Caption: Synthetic workflow for the preparation of the title compound.

Applications in Drug Discovery and Agrochemical Synthesis

The utility of this compound lies in its ability to act as a versatile intermediate for introducing the 2-methoxy-5-(trifluoromethyl)phenyl moiety into a target molecule. This is particularly relevant in the synthesis of heterocyclic compounds, many of which form the core scaffolds of modern pharmaceuticals and agrochemicals.[4][5][6]

Synthesis of Biologically Active Heterocycles

Benzoyl chlorides are potent acylating agents used in the synthesis of a wide array of heterocycles. For instance, they can be reacted with anthranilic acids to form benzoxazinones, which are themselves valuable intermediates for the synthesis of quinazolinones.[7] Quinazolinone derivatives are known to possess a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.

Similarly, reaction with aroylhydrazides can lead to the formation of N,N'-diacylhydrazines, which can be cyclized to form 1,3,4-oxadiazoles.[7] The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, found in drugs with antibacterial, antifungal, and anticancer activities.

Caption: Synthetic pathways to biologically relevant heterocycles.

Case Study: The Importance of the Trifluoromethylphenyl Moiety in Celecoxib

While not a direct application of this compound, the synthesis of the well-known COX-2 inhibitor, Celecoxib, underscores the significance of the trifluoromethylphenyl group in drug design. Celecoxib, or 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, contains a trifluoromethylphenyl pyrazole core.[4] The synthesis of this core involves the condensation of a trifluoromethyl-substituted 1,3-dione with a hydrazine derivative.[8] The trifluoromethyl group in Celecoxib is crucial for its selective inhibition of the COX-2 enzyme. This example highlights the value of building blocks that can introduce such pharmacologically important motifs, positioning this compound as a valuable tool for the development of next-generation therapeutics.

Safety, Handling, and Storage

This compound is a reactive and corrosive chemical that requires careful handling in a well-ventilated fume hood.

-

Hazards: Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Reacts with water, alcohols, and other nucleophiles, often exothermically.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, a face shield, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Keep away from moisture. Handle under an inert atmosphere.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and alcohols.

Analytical and Quality Control Methods

Ensuring the purity and identity of this compound is critical for its successful use in synthesis.

-

High-Performance Liquid Chromatography (HPLC): Due to the high reactivity of acyl chlorides, direct analysis by HPLC is challenging. A common method involves derivatization with a nucleophile, such as an alcohol or an amine, to form a stable ester or amide, which can then be readily analyzed by HPLC.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methoxy group protons. The aromatic protons will exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, and their chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group. The methoxy protons will appear as a singlet, typically in the range of 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (including the carbon of the trifluoromethyl group, which will appear as a quartet due to C-F coupling), and the methoxy carbon.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching of the acyl chloride, typically in the region of 1750-1800 cm⁻¹. Other characteristic bands for C-O, C-F, and aromatic C-H stretching will also be present.[9]

Conclusion

This compound is a valuable and commercially accessible building block for researchers and professionals in the fields of drug discovery and agrochemical synthesis. Its strategic combination of a reactive acyl chloride handle and a pharmacologically relevant trifluoromethylphenyl moiety makes it a powerful tool for the construction of novel, high-value molecules. A thorough understanding of its properties, synthesis, and safe handling, as outlined in this guide, will enable scientists to effectively leverage this reagent in their research and development endeavors.

References

-

AOBChem. (n.d.). This compound. Retrieved from [Link]

- Rajesh Reddy P, et al. (2020). Synthesis and Characterization of Isomers of COX-2 Inhibitor, Celecoxib. Indo American Journal of Pharmaceutical Research, 10(05).

-

University of Pretoria. (n.d.). Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. Retrieved from [Link]

-

African Rock Art. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.

-

PubChem. (n.d.). 2-(Trifluoromethyl)benzoyl chloride. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). 2-Methoxy-5-(trifluoromethyl)benzoic acid (C007B-529074). Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Methoxy-5-(trifluoromethyl)benzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). US4500471A - Preparation of trifluoromethyl-benzoyl halides.

-

Organic Syntheses. (n.d.). 7-methoxyphthalide. Retrieved from [Link]

-

AOBChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 2-METHYL-5-(TRIFLUOROMETHYL)BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. zenodo.org [zenodo.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. repository.up.ac.za [repository.up.ac.za]

- 9. 2-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 67561 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Role of the Trifluoromethyl Group in 2-Methoxy-5-(trifluoromethyl)benzoyl Chloride: A Technical Guide for Advanced Synthesis

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal and materials chemistry. Among these, the trifluoromethyl (CF₃) group holds a preeminent position due to its profound and predictable influence on a molecule's physicochemical and biological properties. This technical guide provides an in-depth analysis of the role of the trifluoromethyl group in 2-Methoxy-5-(trifluoromethyl)benzoyl chloride, a versatile and highly valuable building block in contemporary organic synthesis. We will explore the nuanced interplay between the electron-donating methoxy group and the powerfully electron-withdrawing trifluoromethyl group, and how this unique electronic and steric environment dictates the reactivity of the benzoyl chloride moiety. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this reagent to construct complex molecular architectures with tailored functionalities.

Introduction: The Trifluoromethyl Group as a Bioisostere and Performance Enhancer

The trifluoromethyl group is frequently employed in drug design as a bioisostere for a methyl group or a chlorine atom. However, its influence extends far beyond simple steric mimicry. The introduction of a CF₃ group can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] These effects stem from the high electronegativity of fluorine atoms, the strength of the C-F bond, and the overall electronic and steric profile of the CF₃ moiety.

In the context of this compound, the CF₃ group, positioned para to the methoxy group and meta to the acyl chloride, exerts a powerful influence on the reactivity of the entire molecule. This guide will dissect these influences and provide practical insights into its application.

The Dueling Influences of Methoxy and Trifluoromethyl Groups on the Benzoyl Chloride Moiety

The reactivity of the carbonyl carbon in benzoyl chloride is paramount to its function as an acylating agent. In this compound, this reactivity is modulated by the electronic effects of both the methoxy and trifluoromethyl substituents.

2.1. Electronic Effects: A Push-Pull System

-

The Trifluoromethyl Group (-CF₃): A Potent Electron-Withdrawing Group. The CF₃ group is a strong electron-withdrawing group due to the high electronegativity of the three fluorine atoms. This inductive effect (-I) deactivates the aromatic ring, making it less susceptible to electrophilic attack. However, and more importantly for the reactivity of the acyl chloride, it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3] This enhanced reactivity is a key advantage in many synthetic applications.

-

The Methoxy Group (-OCH₃): A Dichotomous Role. The methoxy group, positioned ortho to the acyl chloride, exhibits a dual electronic nature. It is an electron-donating group through resonance (+R effect) and an electron-withdrawing group through induction (-I effect). While the resonance effect can increase electron density on the carbonyl carbon, the inductive effect can decrease it. In the case of an ortho substituent, the interplay is complex, but it is generally understood that the electron-donating character can stabilize the transition state of acylation.

The Net Effect: The powerful electron-withdrawing nature of the trifluoromethyl group generally dominates the electronic landscape of the aromatic ring, leading to a highly electrophilic carbonyl carbon. This makes this compound a potent acylating agent.

2.2. Steric Considerations

The ortho-methoxy group also introduces steric hindrance around the carbonyl group. This can influence the rate of reaction with bulky nucleophiles. However, for many common nucleophiles, such as primary and secondary amines, this steric hindrance is not prohibitive and can sometimes be exploited to achieve selectivity in competitive reactions.

Applications in the Synthesis of Bioactive Molecules

The unique combination of electronic and steric properties makes this compound a valuable reagent for the synthesis of a wide range of biologically active molecules, particularly in the pharmaceutical and agrochemical industries.[2]

3.1. Synthesis of Amides: The Schotten-Baumann Reaction

A primary application of this reagent is in the formation of amides through reaction with primary and secondary amines, often under Schotten-Baumann conditions.[4][5] The resulting benzamides are common scaffolds in many drug candidates.

Experimental Protocol: General Procedure for the Synthesis of N-Aryl-2-methoxy-5-(trifluoromethyl)benzamides

Materials:

-

This compound (1.0 eq.)

-

Substituted aniline (1.0 eq.)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Pyridine (1.2 - 1.5 eq.)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aniline (1.0 eq.) in anhydrous DCM (approximately 10 mL per mmol of aniline).

-

Add triethylamine (1.2 - 1.5 eq.) to the aniline solution.

-

Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.

-

Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled aniline solution over 15-30 minutes using a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water (10 mL).

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Acyl chlorides are highly reactive towards water. The use of anhydrous solvents and glassware is crucial to prevent hydrolysis of the starting material.

-

Base (Triethylamine or Pyridine): The reaction generates hydrochloric acid as a byproduct. The base is required to neutralize the HCl and drive the reaction to completion.

-

Cooling (0 °C): The initial reaction is often exothermic. Cooling the reaction mixture helps to control the reaction rate and minimize the formation of side products.

3.2. Synthesis of Heterocyclic Scaffolds

This compound is also a key building block for the synthesis of various trifluoromethylated heterocycles, which are prevalent in many pharmaceuticals. While specific protocols for this exact reagent are not abundant in the literature, the following procedures for the closely related 2-(trifluoromethyl)benzoyl chloride can be adapted.[1]

Exemplary Protocol: Synthesis of 2-(2-Methoxy-5-(trifluoromethyl)phenyl)-3,1-benzoxazin-4-ones

This protocol is adapted from the synthesis of 2-(trifluoromethyl)-3,1-benzoxazin-4-ones.[1]

Materials:

-